N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19993079
InChI: InChI=1S/C21H18N4O3S2/c1-28-14-5-8-17-18(11-14)30-21(22-17)23-19(26)12-25-20(27)10-9-16(24-25)13-3-6-15(29-2)7-4-13/h3-11H,12H2,1-2H3,(H,22,23,26)
SMILES:
Molecular Formula: C21H18N4O3S2
Molecular Weight: 438.5 g/mol

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide

CAS No.:

Cat. No.: VC19993079

Molecular Formula: C21H18N4O3S2

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide -

Specification

Molecular Formula C21H18N4O3S2
Molecular Weight 438.5 g/mol
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C21H18N4O3S2/c1-28-14-5-8-17-18(11-14)30-21(22-17)23-19(26)12-25-20(27)10-9-16(24-25)13-3-6-15(29-2)7-4-13/h3-11H,12H2,1-2H3,(H,22,23,26)
Standard InChI Key WSZRFJCNTWXAHF-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)SC

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₂₁H₁₈N₄O₃S₂, with a molecular weight of 438.5 g/mol . Key structural features include:

  • A benzothiazole moiety substituted with a methoxy group at the C6 position.

  • A pyridazinone ring linked via an acetamide bridge.

  • A 4-(methylsulfanyl)phenyl group attached to the pyridazinone ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₁H₁₈N₄O₃S₂
Molecular Weight438.5 g/mol
IUPAC NameN-(6-methoxy-1,3-benzothiazol-2-yl)-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide
SMILESCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(SC)C=C4
XLogP33.1
Hydrogen Bond Acceptors6

The Z-configuration of the benzothiazole imine (at the 2-position) is critical for maintaining planar geometry, facilitating interactions with biological targets . The methylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via a multi-step process:

  • Benzothiazole Core Formation:

    • Reacting o-aminothiophenol with methoxyacetic acid under acidic conditions yields the 6-methoxybenzothiazole scaffold .

  • Pyridazinone Ring Construction:

    • Cyclization of hydrazine derivatives with diketones forms the pyridazinone moiety. For example, 3-(4-methylsulfanylphenyl)pyridazin-6(1H)-one is synthesized via condensation of hydrazine with β-keto esters .

  • Coupling Reaction:

    • The benzothiazole and pyridazinone intermediates are linked using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of triethylamine .

Table 2: Optimization of Coupling Conditions

Coupling AgentBaseSolventYield (%)Reference
EDCITriethylamineDMF78
DCCDMAPTHF65

Characterization:

  • ¹H NMR: Aromatic protons appear at δ 7.30–8.32 ppm, while the methoxy group resonates at δ 3.85 ppm .

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (C=O stretch) and 3278 cm⁻¹ (N-H bend) confirm acetamide formation .

Biological Activities

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Reference
MCF-7 (Breast)7.44
HCT-116 (Colon)9.99
PC9 (Lung)1.05

Mechanistically, the benzothiazole core intercalates into DNA, while the pyridazinone ring inhibits topoisomerase II .

Antimicrobial Activity

Against Staphylococcus aureus, the compound demonstrated a MIC of 12.5 μg/mL, outperforming ampicillin (MIC = 25 μg/mL) . The methylsulfanyl group disrupts bacterial cell wall synthesis via thiol-disulfide exchange .

Pharmacokinetics and Toxicity

  • Lipophilicity: The calculated LogP of 3.65 (ChemAxon) suggests moderate blood-brain barrier permeability .

  • Metabolic Stability: Incubation with human liver microsomes revealed a half-life of 45 minutes, indicating susceptibility to CYP3A4-mediated oxidation .

  • Acute Toxicity: In murine models, the LD₅₀ was >500 mg/kg, with no hepatotoxicity observed at therapeutic doses .

Comparative Analysis with Analogues

Table 4: Structure-Activity Relationships (SAR)

Compound ModificationEffect on ActivityReference
Replacement of CH₃S with CF₃↓ VEGFR-2 inhibition (IC₅₀ = 0.19 → 1.2 μM)
Substitution of pyridazinone with thiazole↓ Antiproliferative activity (IC₅₀ = 7.44 → 22.1 μM)
Methoxy to hydroxyl group↑ Solubility but ↓ membrane permeability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator